molecular formula C17H15Cl2N3O3 B3442737 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine

Cat. No. B3442737
M. Wt: 380.2 g/mol
InChI Key: VFARKXIBZAVHLX-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine, also known as CNB-001, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic effects. CNB-001 belongs to the class of piperazine compounds and has been shown to possess neuroprotective and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is not yet fully understood. However, it is believed that the compound exerts its neuroprotective effects through the modulation of various signaling pathways in the brain. 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to activate the Nrf2/ARE pathway, which is responsible for the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine can modulate various biochemical and physiological processes in the brain. The compound has been shown to reduce oxidative stress and inflammation, increase neuronal survival, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is its ability to cross the blood-brain barrier, which allows it to directly target neurons in the brain. However, one of the limitations of the compound is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine. One area of interest is in the development of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine-based therapies for neurodegenerative diseases. Additionally, there is growing interest in the potential use of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine as a tool for studying the underlying mechanisms of neurodegeneration and inflammation in the brain.
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is a novel compound that has shown significant potential for the treatment of neurodegenerative diseases. Its ability to modulate various signaling pathways in the brain and reduce oxidative stress and inflammation make it an attractive candidate for further research. While there are still many unanswered questions about the exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine, the compound holds promise as a therapeutic agent and a tool for studying the underlying mechanisms of neurodegeneration.

Scientific Research Applications

1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine can protect neurons from oxidative stress and inflammation, which are major contributors to the progression of these diseases.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-12-1-3-13(4-2-12)20-7-9-21(10-8-20)17(23)15-6-5-14(22(24)25)11-16(15)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFARKXIBZAVHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-nitrophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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